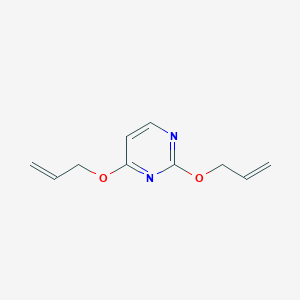![molecular formula C19H36NO4- B14743001 5-[(5-Oxidanidyl-5-oxidanylidene-L-norvalyl)oxy]tetradecane CAS No. 4958-70-7](/img/structure/B14743001.png)
5-[(5-Oxidanidyl-5-oxidanylidene-L-norvalyl)oxy]tetradecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[(5-Oxidanidyl-5-oxidanylidene-L-norvalyl)oxy]tetradecane is a complex organic compound with a unique structure that includes a norvalyl group and a tetradecane backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(5-Oxidanidyl-5-oxidanylidene-L-norvalyl)oxy]tetradecane typically involves multiple steps, starting with the preparation of the norvalyl group. This is followed by the introduction of the tetradecane backbone through a series of chemical reactions. The specific reaction conditions, such as temperature, pressure, and catalysts, are carefully controlled to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to maximize yield and purity while minimizing production costs and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
5-[(5-Oxidanidyl-5-oxidanylidene-L-norvalyl)oxy]tetradecane can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides or other oxygen-containing compounds.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of reduced compounds.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts (e.g., palladium on carbon). The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction may produce alcohols or hydrocarbons. Substitution reactions can result in a wide range of products, depending on the functional groups involved.
Applications De Recherche Scientifique
5-[(5-Oxidanidyl-5-oxidanylidene-L-norvalyl)oxy]tetradecane has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activity, including its interactions with enzymes and other biomolecules.
Medicine: It is investigated for its potential therapeutic effects, such as its ability to modulate biological pathways or act as a drug delivery agent.
Industry: It is used in the production of specialty chemicals, polymers, and other industrial products.
Mécanisme D'action
The mechanism of action of 5-[(5-Oxidanidyl-5-oxidanylidene-L-norvalyl)oxy]tetradecane involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biological pathways, leading to changes in cellular function or signaling. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-Oxidanidyl-5-oxidanylidenenorvalylarginine
- 5-Oxidanidyl-5-oxidanylidenenorvalyllysine
- 5-[(5-Oxidanidyl-5-oxidanylidene-L-norvalyl)oxy]octadecane
Uniqueness
Compared to these similar compounds, 5-[(5-Oxidanidyl-5-oxidanylidene-L-norvalyl)oxy]tetradecane has a unique structure that includes a tetradecane backbone. This structural feature may confer distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
4958-70-7 |
|---|---|
Formule moléculaire |
C19H36NO4- |
Poids moléculaire |
342.5 g/mol |
Nom IUPAC |
(4S)-4-amino-5-oxo-5-tetradecan-5-yloxypentanoate |
InChI |
InChI=1S/C19H37NO4/c1-3-5-7-8-9-10-11-13-16(12-6-4-2)24-19(23)17(20)14-15-18(21)22/h16-17H,3-15,20H2,1-2H3,(H,21,22)/p-1/t16?,17-/m0/s1 |
Clé InChI |
ZUJLDHLKWRSAFP-DJNXLDHESA-M |
SMILES isomérique |
CCCCCCCCCC(CCCC)OC(=O)[C@H](CCC(=O)[O-])N |
SMILES canonique |
CCCCCCCCCC(CCCC)OC(=O)C(CCC(=O)[O-])N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


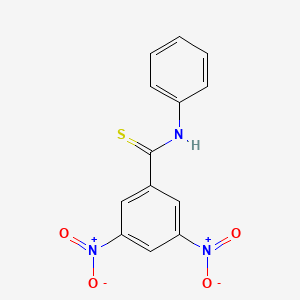
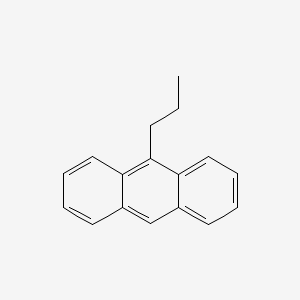
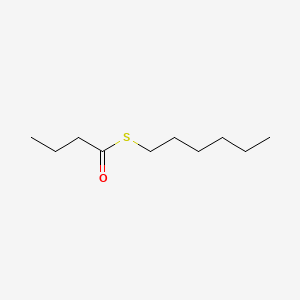
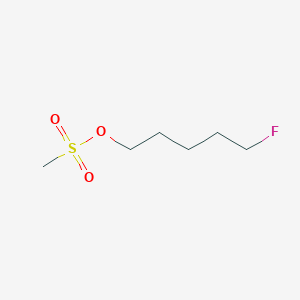

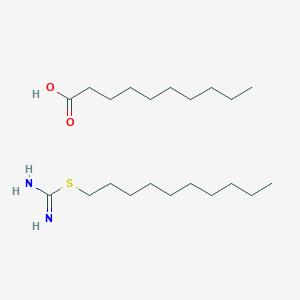
![2,2'-Disulfanediylbis[N-(propan-2-yl)benzamide]](/img/structure/B14742977.png)
![Bicyclo[3.1.0]hexa-1,3,5-triene](/img/structure/B14742984.png)



![1,1'-[Sulfonylbis(1-bromoethane-2,1-diyl)]dibenzene](/img/structure/B14743010.png)
